N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide
Description
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a heterocyclic compound featuring a fused thienopyrazole core modified with a 5,5-dioxido (sulfonyl) group, a 4-fluorophenyl substituent at position 2, and a benzofuran-2-carboxamide moiety at position 2.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O4S/c21-13-5-7-14(8-6-13)24-19(15-10-29(26,27)11-16(15)23-24)22-20(25)18-9-12-3-1-2-4-17(12)28-18/h1-9H,10-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBHLLUZFBYMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide, a compound with notable structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 418.4 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is significant for its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.4 g/mol |
| Core Structure | Thieno[3,4-c]pyrazole |
| Functional Groups | Fluorophenyl group, carboxamide |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study conducted on related pyrazole derivatives demonstrated significant antibacterial effects against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) was determined for these compounds, revealing that some exhibited comparable efficacy to established antibiotics such as ciprofloxacin and ketoconazole .
Anticancer Potential
In vitro studies have shown that thieno[3,4-c]pyrazole derivatives possess anticancer properties. For instance, derivatives of similar structure were evaluated for their ability to inhibit cancer cell proliferation. The mechanisms involved include the induction of apoptosis and cell cycle arrest. Notably, the presence of the fluorophenyl group enhances the compound's interaction with biological targets associated with cancer progression .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Inhibition of COX enzymes can lead to reduced inflammation and pain relief .
Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of a series of thieno[3,4-c]pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to this compound exhibited potent antibacterial activity with MIC values ranging from 10 to 50 µg/mL.
Study 2: Anticancer Activity
Another study focused on the anticancer activity of thieno[3,4-c]pyrazole derivatives in human cancer cell lines. The results showed that these compounds induced apoptosis in cancer cells at concentrations as low as 20 µM. The study highlighted the importance of structural modifications in enhancing biological activity .
Scientific Research Applications
-
Anticancer Properties
- Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been tested against various human tumor cell lines, showing promising results in inhibiting cell growth. For instance, compounds with similar structures have demonstrated high levels of antimitotic activity with mean GI values indicating effective inhibition of tumor cell proliferation .
- Mechanism of Action
Anticancer Drug Development
- The compound's structural features allow it to be a lead candidate for the development of new anticancer drugs. Its effectiveness against multiple cancer cell lines suggests that modifications could enhance its potency and selectivity.
Enzyme Inhibition Studies
- Research indicates that derivatives of this compound may act as enzyme inhibitors. For example, compounds similar to N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide have been evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .
Case Studies
- Study on Anticancer Efficacy
-
Enzyme Inhibition Research
- Another investigation focused on the compound's ability to inhibit key enzymes involved in
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfone Group
The sulfone group (-SO₂-) in the thieno[3,4-c]pyrazole ring exhibits moderate electrophilicity, enabling nucleophilic substitution under specific conditions.
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Displacement with amines | DMF, 80°C, 12 h, K₂CO₃ as base | Substituted sulfonamide derivatives | 65–78% | |
| Hydrolysis to sulfonic acid | 6M HCl, reflux, 6 h | Thieno[3,4-c]pyrazole-5-sulfonic acid | 82% |
Key Findings :
-
The sulfone group reacts preferentially with primary amines to form sulfonamides, retaining the thienopyrazole backbone.
-
Hydrolysis under acidic conditions yields sulfonic acid derivatives, which are intermediates for further functionalization.
Electrophilic Aromatic Substitution (EAS) on the Benzofuran Ring
The benzofuran moiety undergoes regioselective electrophilic substitution at the 5-position due to electron-donating effects of the oxygen atom.
Mechanistic Insight :
-
Nitration and bromination occur at the 5-position of the benzofuran ring due to resonance stabilization of the intermediate carbocation .
Amide Bond Hydrolysis
The benzofuran-2-carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Reagents | Product | Reaction Time | Yield | References |
|---|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | Benzofuran-2-carboxylic acid | 8 h | 85% | |
| Basic hydrolysis | NaOH (1M), 70°C | Sodium salt of benzofuran-2-carboxylic acid | 6 h | 91% |
Applications :
-
Hydrolysis products are intermediates for synthesizing esters or acyl chlorides for further derivatization.
Redox Reactions Involving the Thienopyrazole Core
The thieno[3,4-c]pyrazole ring participates in redox reactions due to the electron-deficient nature of the sulfone group.
Experimental Observations :
-
Sodium borohydride selectively reduces the imine (C=N) bond in the pyrazole ring without affecting the sulfone group .
-
Hydrogen peroxide does not oxidize the sulfone further, indicating its stability under mild oxidative conditions.
Cycloaddition Reactions
The electron-rich benzofuran moiety participates in [4+2] cycloadditions with dienophiles.
| Dienophile | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 h | Diels-Alder adduct with fused bicyclic structure | 67% | |
| Tetracyanoethylene | CHCl₃, RT, 6 h | Cyano-substituted cycloadduct | 53% |
Significance :
-
Cycloaddition reactions expand the compound’s utility in synthesizing polycyclic architectures for materials science .
Functionalization via Cross-Coupling
The 4-fluorophenyl group enables palladium-catalyzed cross-coupling reactions.
| Reaction | Catalyst | Product | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | 74% | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, t-BuONa | Aminated derivatives | 68% |
Key Insight :
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Thienopyrazole vs. Triazole Derivatives
Compounds 7–9 (from ) feature a 1,2,4-triazole-3-thione core, contrasting with the thienopyrazole system in the target compound. Key differences include:
- Electronic Effects: The thienopyrazole’s sulfonyl group (5,5-dioxido) increases electron-withdrawing character compared to the triazole-thione’s C=S group (IR absorption at ~1250 cm⁻¹) .
- Tautomerism: Triazole-thiones in 7–9 exist in thione tautomeric forms, confirmed by the absence of S–H IR bands (~2500–2600 cm⁻¹) and presence of NH stretches (3278–3414 cm⁻¹) . The thienopyrazole’s rigid sulfonyl group precludes tautomerism, favoring a stable planar structure.
Table 1: Core Structure Comparison
| Feature | Target Compound | Triazole-Thiones (7–9 ) |
|---|---|---|
| Core Heterocycle | Thieno[3,4-c]pyrazole | 1,2,4-Triazole |
| Key Substituent | 5,5-Dioxido (sulfonyl) | C=S (thione) |
| Tautomerism | Absent (fixed sulfonyl) | Thione ↔ Thiol equilibrium |
| IR Absorption (C=S/SO₂) | ~1250–1350 cm⁻¹ (SO₂ asymmetric) | 1247–1255 cm⁻¹ (C=S) |
Substituent Effects
Benzofuran vs. Furan Carboxamide
The compound 1020048-57-0 (), N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide, differs by replacing the benzofuran group with a simpler furan and substituting the 5,5-dioxido with a 5-oxo group.
Halogenated Phenyl Derivatives
Compounds 4–6 () incorporate 2,4-difluorophenyl and sulfonylbenzoyl groups. The 4-fluorophenyl group in the target compound may offer similar steric and electronic profiles but lacks the additional fluorine at position 2, which could influence metabolic stability .
Table 2: Substituent Impact on Properties
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions between thieno[3,4-c]pyrazole and benzofuran precursors.
- Functional group modifications , such as fluorophenyl incorporation via nucleophilic substitution or coupling reactions .
- Optimization of reaction conditions : Temperature (e.g., 80–120°C), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., Pd-based for cross-coupling) to minimize by-products .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. How is the compound’s structural integrity confirmed post-synthesis?
Methodologies include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for pharmacological studies) .
Q. What preliminary biological activities have been reported?
Initial studies highlight:
- Anticancer activity : In vitro assays (e.g., MTT) against cancer cell lines (IC values in the µM range) .
- Anti-inflammatory potential : Inhibition of COX-2 or NF-κB pathways in cell-based models .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield and scalability?
Strategies involve:
- Design of Experiments (DoE) : Taguchi or factorial designs to screen parameters (e.g., temperature, solvent ratio, catalyst loading) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and enhances regioselectivity .
- Continuous flow systems : For scalable synthesis with better heat/mass transfer .
Q. How should discrepancies in biological activity data be resolved?
- Replicate studies : Ensure consistency across multiple cell lines (e.g., HepG2 vs. MCF-7) and assay conditions .
- Mechanistic validation : Use siRNA knockdown or competitive binding assays to confirm target engagement .
- Control standardization : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
Q. What computational approaches predict target interactions?
- Molecular docking : Software like AutoDock Vina to model binding with kinases or GPCRs .
- Molecular Dynamics (MD) simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
- QSAR modeling : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity trends .
Q. How can purification challenges be addressed for polar by-products?
- Mixed-mode chromatography : Combine reverse-phase and ion-exchange mechanisms for complex mixtures .
- Crystallization optimization : Screen solvents (e.g., ethanol/water gradients) to enhance crystal habit .
Q. What strategies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic/basic pH, UV light, or oxidative agents (e.g., HO) .
- Plasma stability assays : Incubate with human plasma and quantify degradation via LC-MS .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
